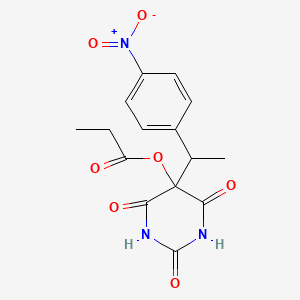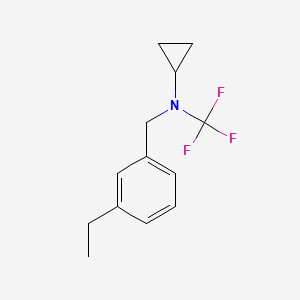![molecular formula C11H13IO4 B13969356 2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane CAS No. 954238-25-6](/img/structure/B13969356.png)
2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane is an organic compound with the molecular formula C11H13IO4 It is characterized by the presence of an iodine atom and two methoxy groups attached to a benzene ring, which is further connected to a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane typically involves the reaction of 5-iodo-2,4-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring. Commonly used acid catalysts include p-toluenesulfonic acid or sulfuric acid, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(2,4-dimethoxy-phenyl)-[1,3]dioxolane.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(5-formyl-2,4-dimethoxy-phenyl)-[1,3]dioxolane or 2-(5-carboxy-2,4-dimethoxy-phenyl)-[1,3]dioxolane.
Reduction: Formation of 2-(2,4-dimethoxy-phenyl)-[1,3]dioxolane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives are evaluated for their efficacy and safety in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence signaling pathways, gene expression, or metabolic processes, resulting in specific biological effects. For example, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis.
類似化合物との比較
Similar Compounds
- 2-(5-Bromo-2,4-dimethoxy-phenyl)-[1,3]dioxolane
- 2-(5-Chloro-2,4-dimethoxy-phenyl)-[1,3]dioxolane
- 2-(5-Fluoro-2,4-dimethoxy-phenyl)-[1,3]dioxolane
Uniqueness
2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
954238-25-6 |
|---|---|
分子式 |
C11H13IO4 |
分子量 |
336.12 g/mol |
IUPAC名 |
2-(5-iodo-2,4-dimethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H13IO4/c1-13-9-6-10(14-2)8(12)5-7(9)11-15-3-4-16-11/h5-6,11H,3-4H2,1-2H3 |
InChIキー |
MKJCBPHDCYOBLO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C2OCCO2)I)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



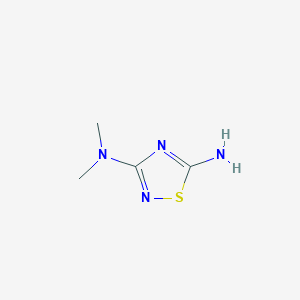
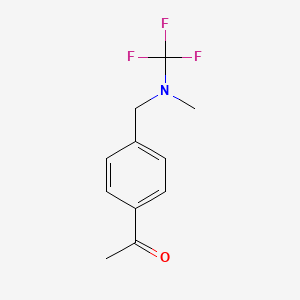
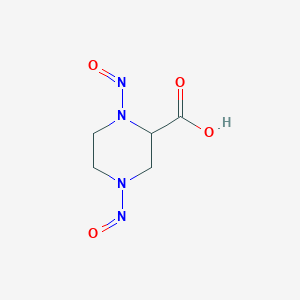
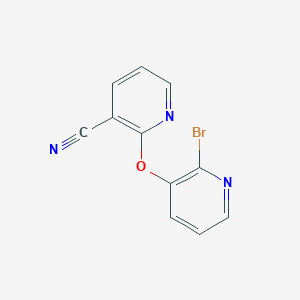
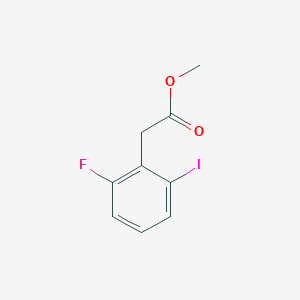
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)

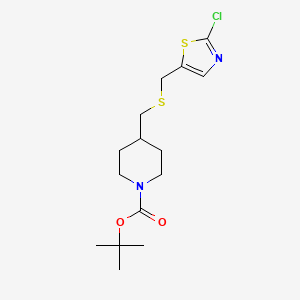
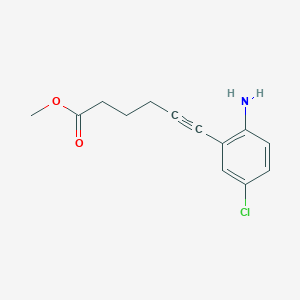
![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)
